molecular formula C16H19N5O B2398344 N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide CAS No. 1796959-49-3

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide

Cat. No. B2398344
CAS RN: 1796959-49-3
M. Wt: 297.362
InChI Key: XKZDMQCPUXLBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are part of many important bioactive compounds, including some used as ligands for actinide (III)/lanthanide (III) separation .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. X-ray diffraction (XRD), extended X-ray absorption fine structure (EXAFS), and time-resolved laser fluorescence spectroscopy (TRLFS) might be used to analyze its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. It’s likely that nucleophilic substitution and cross-coupling reactions occur more readily on the pyrimidine versus the pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds have been found to have a white powder appearance .

Scientific Research Applications

Anticancer and Anti-Inflammatory Properties

  • Novel pyrazolopyrimidines derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their potential anticancer and anti-5-lipoxygenase activities. These compounds exhibited promising results in cytotoxic assays against cancer cell lines such as HCT-116 and MCF-7, and also showed inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Antimicrobial and Antibacterial Potential

  • The compound's structural analogues have been synthesized and shown to possess significant antimicrobial properties. For instance, a study reported the synthesis of pyrimidine linked pyrazole heterocyclics, which exhibited notable antibacterial potential against various microorganisms, indicating the possible use of such compounds in combating bacterial infections (Deohate & Palaspagar, 2020).

Antiviral Activity

  • Derivatives of pyrazolopyrimidine, structurally related to the compound , have shown promising antiviral properties. A study demonstrated the effectiveness of these derivatives against the Hepatitis B virus, suggesting potential applications in antiviral therapies (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).

Antioxidant Activities

  • Pyrazolopyrimidines and their derivatives have been investigated for their antioxidant activities. Research indicates that certain novel indane-amide substituted pyrazole, pyrimidine, and related derivatives exhibit antioxidant properties, which could be beneficial in designing new antioxidant agents (Mohamed & El-Sayed, 2019).

Synthesis and Characterization

  • The compound and its derivatives have been extensively studied for their synthesis and structural characterization. Research focusing on the synthesis and antimicrobial activity of novel heterocycles incorporating similar moieties has contributed to a deeper understanding of their chemical properties and potential applications in various fields (Bondock, Rabie, Etman, & Fadda, 2008).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, structure, and potential applications. It might also be interesting to explore its use as a ligand for the synthesis of transition metal coordination compounds .

Mechanism of Action

Target of Action

The primary targets of N-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide are protein kinases . Protein kinases play a crucial role in cell proliferation, differentiation, migration, metabolism, and apoptosis . Dysregulation of protein kinases occurs in a variety of diseases, including cancer .

Mode of Action

N-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide interacts with its targets by acting as an inhibitor . It has been reported to act as a cyclin-dependent kinase (CDK) inhibitor, glycogen synthase kinase (GSK) inhibitor, epidermal growth factor receptor (EGFR) inhibitor, and dual src/Ab1 kinase inhibitor .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting protein kinases, N-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide can disrupt cell proliferation, differentiation, migration, metabolism, and apoptosis . This disruption can lead to the death of cancer cells, thereby exhibiting its anticancer effects .

Result of Action

The molecular and cellular effects of N-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide’s action are primarily cytotoxic . The compound exhibits cytotoxic activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cell lines . This cytotoxic activity is likely due to the compound’s inhibition of protein kinases and the subsequent disruption of cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide. For instance, the compound’s solubility in polar organic solvents may affect its distribution within the body and its ability to reach its targets Additionally, factors such as pH and temperature could potentially impact the compound’s stability and activity

properties

IUPAC Name

N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-11-8-12(2)21(20-11)15-9-14(17-10-18-15)19-16(22)13-6-4-3-5-7-13/h3-4,8-10,13H,5-7H2,1-2H3,(H,17,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZDMQCPUXLBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3CCC=CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.